molecular formula C8H6N2O2 B147325 6-Nitroindole CAS No. 4769-96-4

6-Nitroindole

Cat. No.: B147325
CAS No.: 4769-96-4
M. Wt: 162.15 g/mol
InChI Key: PSWCIARYGITEOY-UHFFFAOYSA-N
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Description

6-Nitroindole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. The indole nucleus is known for its aromatic properties and biological activities. This compound, specifically, is characterized by the presence of a nitro group at the sixth position of the indole ring, which imparts unique chemical and biological properties to the compound .

Scientific Research Applications

6-Nitroindole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

Target of Action

6-Nitroindole, also known as 6-Nitro-1H-indole, primarily targets Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.

Mode of Action

It is known that nitroindoles can act asinhibitors of Nitric Oxide Synthase . By inhibiting NOS, this compound can potentially modulate the production of nitric oxide, thereby influencing various cellular processes that are regulated by this signaling molecule.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving nitric oxide. Nitric oxide plays a key role in various physiological processes, including neurotransmission, immune defense, and regulation of cell death. By inhibiting NOS, this compound can potentially impact these pathways .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its influence on nitric oxide production. By inhibiting NOS, this compound may affect cellular processes regulated by nitric oxide, potentially leading to changes in neurotransmission, immune response, and cell survival .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect the activity of this compound . .

Safety and Hazards

6-Nitro-1H-indole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, serious eye damage/eye irritation, and germ cell mutagenicity .

Future Directions

Indole-containing small molecules have been reported to have diverse pharmacological activities . The development of anti-tubercular drugs with novel mechanistic properties can be accelerated by incorporating promising moieties such as indoles into molecules .

Biochemical Analysis

Biochemical Properties

6-Nitroindole is a reagent used in chemical synthesis It plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known to form new C–C and C–N bonds in a highly regioselective manner under transition metal-free conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitroindole typically involves the nitration of indole. One common method is the reaction of indole with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the sixth position. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration of the indole ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6-Nitroindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the nitro group, which influences its reactivity and biological activity. The position of the nitro group can affect the electronic distribution within the indole ring, leading to distinct chemical and biological properties compared to other nitroindole derivatives .

Properties

IUPAC Name

6-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-10(12)7-2-1-6-3-4-9-8(6)5-7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWCIARYGITEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197242
Record name 6-Nitro-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4769-96-4
Record name 6-Nitroindole
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Record name 6-Nitro-1H-indole
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Record name 4769-96-4
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Record name 6-Nitro-1H-indole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the applications of 6-Nitro-1H-indole in analytical chemistry?

A1: 6-Nitro-1H-indole derivatives have shown promise as matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and imaging. Specifically, derivatives like 2,3-dimethyl-6-nitro-1H-indole (2,3,6-DMNI) enhance ionization in the negative ion mode for improved detection of certain analytes. []

Q2: How does the structure of 6-Nitro-1H-indole derivatives impact their effectiveness as MALDI matrices?

A2: The presence of the nitro group and the position of methyl substitutions on the indole ring influence the ionization efficiency of 6-Nitro-1H-indole derivatives. For instance, 3,4-MNI exhibited superior performance compared to other derivatives in analyzing complex mixtures, highlighting the importance of structural modifications. []

Q3: Has 6-Nitro-1H-indole been studied using computational chemistry methods?

A3: Yes, Ethyl 6-nitro-1H-indole-3-carboxylate (ENHIC), a derivative of 6-Nitro-1H-indole, has been investigated using Density Functional Theory (DFT) calculations. These studies provided insights into its molecular geometry, vibrational characteristics, and electronic properties, contributing to a deeper understanding of its potential applications. []

Q4: Are there any reported biological applications of 6-Nitro-1H-indole derivatives?

A4: Research indicates that thiosemicarbazones derived from 6-nitro-1H-indole-2,3-dione, when complexed with metals like lead and iron, exhibit notable antimicrobial activity against various pathogenic bacteria and fungi. These findings suggest potential avenues for developing novel antimicrobial agents. []

Q5: Can 6-Nitro-1H-indole undergo electrochemical transformations?

A5: Electrochemical methods offer an efficient route to synthesize N-protected indole derivatives from 6-Nitro-1H-indole. This green chemistry approach utilizes a simple divided cell and avoids the need for harsh oxidizing reagents or metal catalysts, making it a sustainable alternative for producing valuable indole compounds. []

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